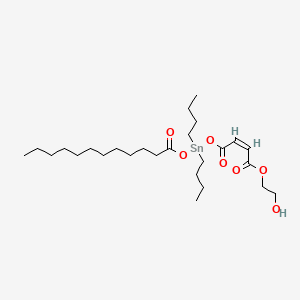
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate is an organotin compound with the molecular formula C26H48O7Sn and a molecular weight of 591.356 g/mol . This compound is known for its unique structure, which includes a tin atom bonded to both organic and inorganic groups. It is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves several steps. One common method includes the reaction of dibutyltin oxide with dodecanoic acid to form dibutyltin dilaurate, which is then reacted with 2-hydroxyethyl but-2-enedioate under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Chemical Reactions Analysis
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other organic or inorganic groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate include:
Dibutyltin dilaurate: Another organotin compound with similar catalytic properties.
Dibutyltin oxide: Used in similar applications but with different reactivity.
Properties
CAS No. |
85702-56-3 |
|---|---|
Molecular Formula |
C26H48O7Sn |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
InChI Key |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


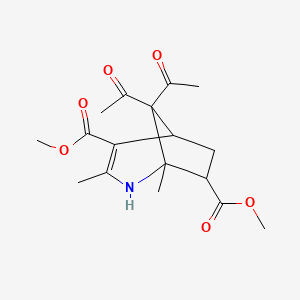





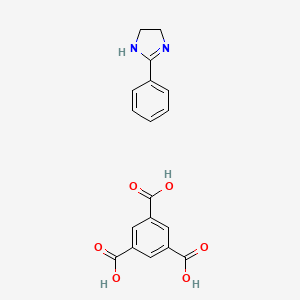


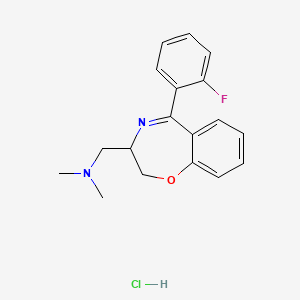
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
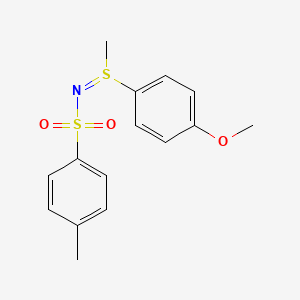

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
